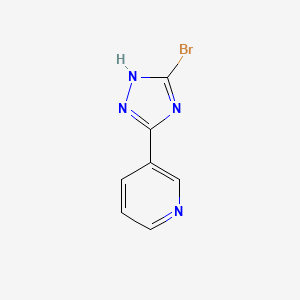

3-(3-bromo-1H-1,2,4-triazol-5-yl)pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Bromo-1H-1,2,4-triazole is used as a ligand for transition metals to create coordination complexes. It is also from a family of 1,2,4-triazoles that have the ability to accept and transfer acyl groups in synthetic reactions, making it a useful catalyst for the synthesis of esters .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives has been reported in several studies . For instance, one study reported the synthesis of nineteen novel 1,2,4-triazole derivatives including 1,3-diphenyl-2- (1H-1,2,4-triazol-1-yl) propan-1-ones . Another study reported the synthesis of four Co, Zn/Cd-containing coordination polymers incorporating the 3,5-bis (1′,2′,4′-triazol-1′-yl) pyridine ligand .Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives has been confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis . For example, the IR absorption spectra of some derivatives were characterized by the presence of two signals for C=O groups at 1650–1712 cm −1 .Chemical Reactions Analysis

1,2,4-Triazole derivatives have been found to exhibit various chemical reactions. For instance, (3-bromo-1H-1,2,4-triazol-5-yl)methanamine hydrochloride has been synthesized and its structure was established by NMR and MS analysis .Physical And Chemical Properties Analysis

3-Bromo-1H-1,2,4-triazole has a melting point of 186-188 °C, a boiling point of 295.4±23.0 °C (Predicted), and a density of 2.102±0.06 g/cm3 (Predicted). It should be stored under inert gas (nitrogen or Argon) at 2–8 °C .Applications De Recherche Scientifique

Heterocyclic Compounds in Organic Chemistry and Optical Sensors

Compounds containing heteroatoms such as triazole, pyridine, and their derivatives are pivotal in organic chemistry, particularly in the development of optical sensors and biological applications. Pyrimidine derivatives, which share structural features with triazoles and pyridines, have been utilized as exquisite sensing materials due to their ability to form coordination and hydrogen bonds, making them suitable for use as sensing probes. This utilization highlights the importance of heterocyclic compounds in creating advanced materials for biological and medicinal applications (Jindal & Kaur, 2021).

Triazole Derivatives in Drug Development

Triazole derivatives, including 1H-1,2,3-triazole, 2H-1,2,3-triazole, 1H-1,2,4-triazole, and 4H-1,2,4-triazole, are of significant interest in drug development due to their diverse biological activities. These compounds have been explored for their potential in creating new drugs with anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. The versatility of triazoles for structural variations supports their ongoing research and development in pharmaceuticals, underscoring the critical role of such compounds in addressing various health challenges (Ferreira et al., 2013).

Heterocyclic N-oxide in Organic Synthesis and Drug Applications

Heterocyclic N-oxide molecules, including derivatives from pyridine, have demonstrated significant functionality in organic synthesis, catalysis, and medicinal applications. These compounds are integral in forming metal complexes, designing catalysts, and developing drugs with anticancer, antibacterial, and anti-inflammatory activity. The comprehensive application of heterocyclic N-oxide motifs in chemistry and drug development investigations highlights the broad utility and potential of these compounds in advancing medical and chemical research (Li et al., 2019).

Pyridine Derivatives in Chemosensing and Medicinal Applications

Pyridine derivatives are crucial in medicinal chemistry and chemosensing applications due to their diverse biological activities and affinity for various ions and neutral species. These derivatives have been employed as effective chemosensors for detecting different species, showcasing their versatility in both healthcare and analytical chemistry. The exploration of pyridine compounds in these areas supports the development of new diagnostic tools and therapeutic agents, demonstrating the significant impact of pyridine derivatives in scientific research (Abu-Taweel et al., 2022).

Safety and Hazards

Mécanisme D'action

Target of Action

It is known that 1,2,4-triazoles, the family to which this compound belongs, are often used as ligands for transition metals to create coordination complexes . These complexes can interact with various biological targets, depending on their specific structures and properties.

Mode of Action

It is known that 1,2,4-triazoles can accept and transfer acyl groups in synthetic reactions . This suggests that 3-(3-bromo-1H-1,2,4-triazol-5-yl)pyridine could potentially interact with its targets by accepting or transferring acyl groups, thereby altering the targets’ functions.

Biochemical Pathways

Given the compound’s potential to form coordination complexes and participate in acyl transfer reactions , it could potentially affect a wide range of biochemical pathways.

Result of Action

Given its potential to form coordination complexes and participate in acyl transfer reactions , it could potentially alter the function of its targets, leading to various downstream effects.

Propriétés

IUPAC Name |

3-(5-bromo-1H-1,2,4-triazol-3-yl)pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN4/c8-7-10-6(11-12-7)5-2-1-3-9-4-5/h1-4H,(H,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKNKBPWBMOKIQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NNC(=N2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-((1R,5S)-8-(2-(o-tolyloxy)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2516527.png)

![5-[(Furan-2-ylmethyl)-amino]-2-p-tolyl-oxazole-4-carbonitrile](/img/structure/B2516528.png)

![3-Hydroxy-3a-methylhexahydropyrrolo[1,2-b]isothiazole 1,1-dioxide](/img/structure/B2516535.png)

![8-(ethoxycarbonyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B2516537.png)

![2-[(3-Benzyl-8,9-dimethoxy-2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetamide](/img/structure/B2516538.png)

![7H-Pyrrolo[2,3-d]pyrimidine, 4-chloro-2-ethyl-](/img/structure/B2516539.png)